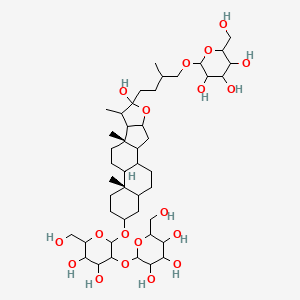

Prototimosaponin A III

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Prototimosaponin A III can be synthesized using commercially available traditional Chinese medicine rhizoma anemarrhenae decoction slices or freshly collected rhizoma anemarrhenae roots and stems . The preparation involves a combined process of alcohol extraction, enzymolysis, extraction, resin and silica gel column chromatography, and crystallization . The purity of the compound prepared by this method is higher than 90%, making it suitable for large-scale production .

Industrial Production Methods: The industrial production of this compound follows similar steps as the synthetic route, ensuring high purity and yield. The process involves the use of advanced extraction and purification techniques to maintain the compound’s integrity and biological activity .

Analyse Chemischer Reaktionen

Types of Reactions: Prototimosaponin A III undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities .

Wissenschaftliche Forschungsanwendungen

Prototimosaponin A III has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of steroidal saponins and their derivatives.

Medicine: this compound exhibits potential therapeutic effects against various diseases, including cancer and diabetes.

Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Wirkmechanismus

Prototimosaponin A III exerts its effects through multiple molecular targets and pathways:

Neuroprotection: It inhibits the up-regulation of BACE1 and reduces the over-production of β-CTF and Aβ, which are associated with neurodegenerative diseases.

Anti-inflammatory: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.

Anticancer: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Vergleich Mit ähnlichen Verbindungen

Prototimosaponin A III is unique among steroidal saponins due to its specific biological activities and molecular targets. Similar compounds include:

Timosaponin AIII: Exhibits potent cytotoxicity and induces autophagy in cancer cells.

Timosaponin BIII: Known for its hypoglycemic activity and enhanced bioavailability after salt processing.

Mangiferin: Another compound found in Anemarrhena asphodeloides with hypoglycemic and antioxidant properties.

This compound stands out due to its combined neuroprotective, anti-inflammatory, and anticancer activities, making it a valuable compound for scientific research and therapeutic development.

Eigenschaften

Molekularformel |

C45H76O19 |

|---|---|

Molekulargewicht |

921.1 g/mol |

IUPAC-Name |

2-[4-[(9S,13S)-16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-,44-,45?/m0/s1 |

InChI-Schlüssel |

SORUXVRKWOHYEO-LSYMTPQOSA-N |

Isomerische SMILES |

CC1C2C(CC3[C@@]2(CCC4C3CCC5[C@@]4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

Kanonische SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,3R,4S,5R,6R,7S,8R,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol](/img/structure/B10789736.png)

![[(1S,5S,8R,13S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789737.png)

![[(1S,4R,5S,8R,10R,13S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789767.png)

![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B10789770.png)

![[(1S,2R,3R,4R,5S,6S,8R,9S,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789774.png)

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10789775.png)

![(12S)-15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene](/img/structure/B10789798.png)

![(3S,6S,6aS,7R,7aR,8R,9S,10S,11aR,12R,13R)-11a-Acetoxy-1-ethyl-9-hydroxy-6,10,13-trimethoxy-3-(methoxymethyl)tetradecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl 4-methoxybenzoate](/img/structure/B10789800.png)